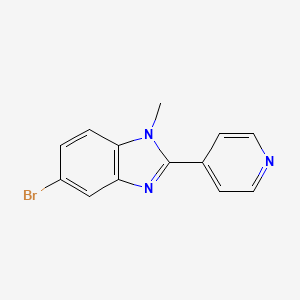
Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate is an organic compound with the molecular formula C10H11BrO5S It is a derivative of benzoic acid and contains both bromine and methylsulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate typically involves multiple steps. One common method starts with the bromination of methyl benzoate to form methyl 3-bromobenzoate. This intermediate is then subjected to a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Products include sulfone derivatives.
Reduction: Products include sulfide derivatives.
Hydrolysis: The major product is 3-bromo-5-(methylsulfonyloxymethyl)benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate depends on the specific application and reaction it is involved in. Generally, the bromine and methylsulfonyl groups play crucial roles in its reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the methylsulfonyl group can undergo oxidation or reduction, influencing the compound’s overall reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-5-fluorobenzoate: Contains a fluorine atom instead of the methylsulfonyl group.
Methyl 2-bromo-5-methoxybenzoate: Contains a methoxy group instead of the methylsulfonyl group.
Methyl 3-bromo-5-(methylsulfanyl)benzoate: Contains a methylsulfanyl group instead of the methylsulfonyl group.
Uniqueness
Methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate is unique due to the presence of both bromine and methylsulfonyl functional groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C10H11BrO5S |
|---|---|
Peso molecular |
323.16 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-(methylsulfonyloxymethyl)benzoate |
InChI |
InChI=1S/C10H11BrO5S/c1-15-10(12)8-3-7(4-9(11)5-8)6-16-17(2,13)14/h3-5H,6H2,1-2H3 |
Clave InChI |
WADPXPPNKGNJOH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)COS(=O)(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13872325.png)




![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13872354.png)


![tert-Butyl [2-(4-fluorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate](/img/structure/B13872384.png)



